5-Metil Zolpidem

Descripción general

Descripción

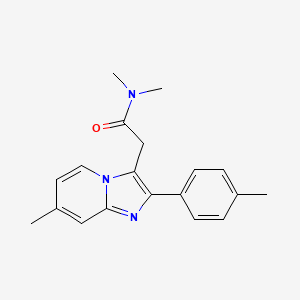

“6-(Desmethyl)-7-methyl zolpidem” is a derivative of Zolpidem . Zolpidem is a sedative drug, also known as Ambien, which is a hypnotic substance that was initially approved by the FDA in 1992 . It is used for the short-term treatment of insomnia to improve sleep latency .

Synthesis Analysis

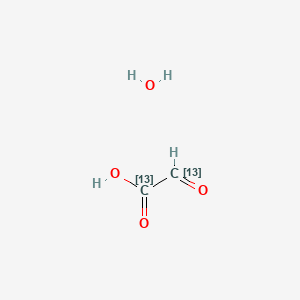

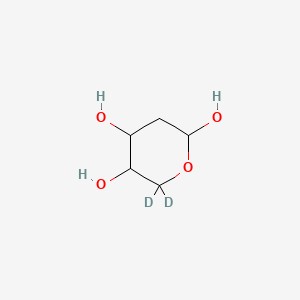

Zolpidem and its metabolites M-1 to M-4 have been qualitatively analyzed using liquid chromatography–tandem mass spectrometry (LC–MS/MS) in human blood and urine . A method for synthesizing zolpidem metabolites M-1 to M-4 was developed .

Molecular Structure Analysis

The molecular structure of “6-(Desmethyl)-7-methyl zolpidem” is C19H21N3O . The molecular weight is 307.39 .

Chemical Reactions Analysis

Zolpidem is extensively metabolized in vivo to zolpidem 4-phenyl carboxylic acid (ZCA), and metabolite detection may provide improved accuracy for compliance determinations .

Physical and Chemical Properties Analysis

The physical and chemical properties of “6-(Desmethyl)-7-methyl zolpidem” include a molecular formula of C19H21N3O and a molecular weight of 307.3895 . The density is 1.1±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Medicamento Hipnótico

El Zolpidem es uno de los medicamentos hipnóticos más recetados en los Estados Unidos, con una tasa de prescripción anual de casi 39 millones . Fue desarrollado a finales de la década de 1980 y 1990 como una alternativa sutil a las benzodiazepinas, que podían promover rápidamente el sueño, manteniendo el riesgo insignificante de deterioro del funcionamiento diario .

Unión al Receptor GABA-A

El Zolpidem se une selectivamente a los receptores GABA-A (ácido γ-aminobutírico) que contienen la subunidad α1, y además media la señalización sináptica GABAérgica . Esta propiedad lo convierte en una herramienta valiosa en la investigación en neurociencia, particularmente en estudios relacionados con el sueño y los trastornos de ansiedad.

Reversión de los Síntomas del Accidente Cerebrovascular

Durante la última década, el Zolpidem ha figurado en varios informes de casos curiosos que documentaron la reversión de los síntomas de un accidente cerebrovascular . Esto sugiere una posible aplicación en neurología y rehabilitación de accidentes cerebrovasculares.

Mejora de la Disfunción Motora en la Enfermedad de Parkinson

Se ha informado que el Zolpidem mejora la disfunción motora en pacientes con enfermedad de Parkinson . Esto indica un posible uso en el manejo y tratamiento de la enfermedad de Parkinson.

Reducción del Dolor Crónico

Se ha encontrado que el Zolpidem es eficaz en la reducción del dolor crónico . Esto sugiere una posible aplicación en el manejo del dolor.

Investigación Fotocatalítica

Las nanopartículas de tungstato de estaño (II), sintetizadas mediante una reacción de precipitación química y optimizadas mediante el método de diseño Taguchi, se han utilizado como fotocatalizador para la fotodegradación del Zolpidem . Esta aplicación es particularmente relevante en la ciencia ambiental y la investigación de la contaminación.

Modificador del Sensor

Las nanopartículas de tungstato de estaño (II) también se han utilizado como modificadores de sensores para la detección voltamétrica del Zolpidem . Esto sugiere una posible aplicación en el desarrollo de sensores y sistemas de detección.

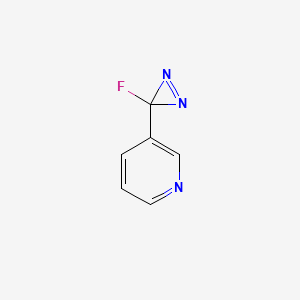

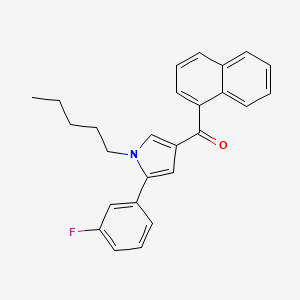

Síntesis y Producción

Se han desarrollado métodos eficientes para la síntesis del Zolpidem y sus análogos fluorados . Estos métodos son escalables y pueden utilizarse para producir cantidades de Zolpidem y sus derivados a escala de laboratorio

Mecanismo De Acción

Target of Action

5-Methyl Zolpidem, also known as N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide or 6-(Desmethyl)-7-methyl zolpidem, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .

Mode of Action

5-Methyl Zolpidem acts as an agonist at the GABA-A receptors . It enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ 1) receptor . This interaction results in increased chloride conductance, leading to hyperpolarization of the neuron and decreased neuronal excitability . This ultimately leads to sedative and hypnotic effects .

Biochemical Pathways

The major metabolic routes of 5-Methyl Zolpidem in humans include oxidation and hydroxylation . These processes produce metabolites that are primarily excreted in the urine . The pharmacological activity of 5-Methyl Zolpidem results from selective binding to the central benzodiazepine receptors of the omega 1 subtype .

Pharmacokinetics

5-Methyl Zolpidem is approximately 92% bound to plasma proteins . After administration, it has a peak plasma concentration occurring 0.75 to 2.6 hours post-dose . The terminal elimination half-life is 1.5 to 3.2 hours, and total clearance is 0.24 to 0.27 ml/min/kg . These properties contribute to the drug’s bioavailability, which is about 70% .

Result of Action

The activation of GABA-A receptors by 5-Methyl Zolpidem leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects . This can lead to improved sleep latency, increased duration of sleep, and decreased number of awakenings during sleep in patients with insomnia . In some cases, it has been observed to restore brain function in patients in a vegetative state following brain injury .

Action Environment

The action of 5-Methyl Zolpidem can be influenced by various factors such as gender, age, and the presence of renal or liver disease . For example, clearance of 5-Methyl Zolpidem in children is three times higher than in young adults, and is lower in very elderly people . Additionally, dosage reduction is prudent in patients with renal disease, and caution should be exercised when prescribing 5-Methyl Zolpidem to elderly patients with hepatic impairment .

Safety and Hazards

Análisis Bioquímico

Cellular Effects

The cellular effects of 5-Methyl Zolpidem are likely to be similar to those of Zolpidem, given their structural similarities. Zolpidem has been shown to strongly suppress CA1 calcium signaling in the hippocampus, a brain area critical for cognition and memory . This suggests that 5-Methyl Zolpidem may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known actions of Zolpidem, it is likely that 5-Methyl Zolpidem exerts its effects at the molecular level through interactions with the GABA-A receptor . This could involve binding interactions with the receptor, leading to changes in gene expression and potentially influencing enzyme activity.

Temporal Effects in Laboratory Settings

Studies on Zolpidem have shown that it has a rapid onset of action, suggesting that 5-Methyl Zolpidem may also exhibit rapid effects

Dosage Effects in Animal Models

Studies on Zolpidem have shown that it can reduce hippocampal neuronal activity in mice , suggesting that varying dosages of 5-Methyl Zolpidem may also have differential effects on neuronal activity.

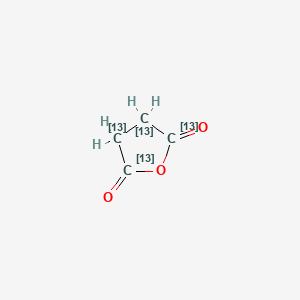

Metabolic Pathways

The metabolic pathways of 5-Methyl Zolpidem are not well-characterized. Zolpidem is known to be metabolized mainly by oxidation of the methyl group on the phenyl ring or the methyl group on the imidazopyridine moiety, to produce carboxylic acids . It is possible that 5-Methyl Zolpidem undergoes similar metabolic processes.

Transport and Distribution

Zolpidem is known to be rapidly taken up and distributed, binding extensively to plasma proteins . This suggests that 5-Methyl Zolpidem may also be rapidly transported and distributed within cells and tissues.

Propiedades

IUPAC Name |

N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-7-15(8-6-13)19-16(12-18(23)21(3)4)22-10-9-14(2)11-17(22)20-19/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNHSKGTUTQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-85-8 | |

| Record name | 6-(Desmethyl)-7-methyl zolpidem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl) imidazo [1,2-a]pyridin-3-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(DESMETHYL)-7-METHYL ZOLPIDEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID459KD5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

![[3'-13C]2'-Deoxyuridine](/img/structure/B583575.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)